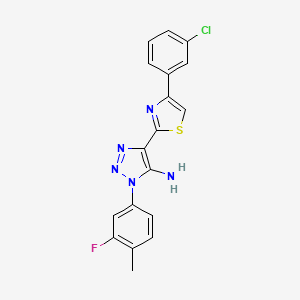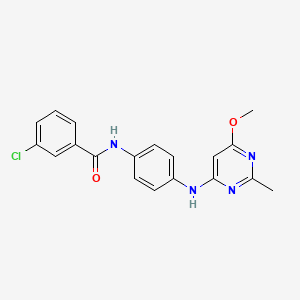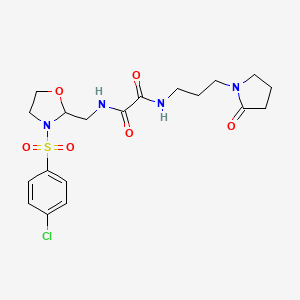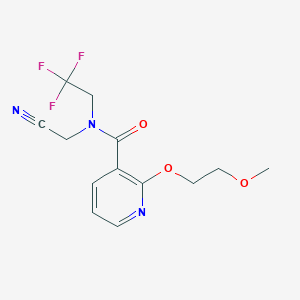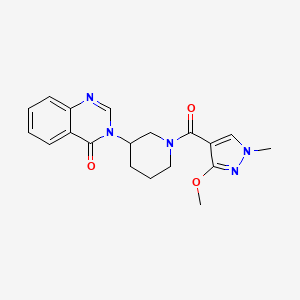
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, through several steps, to the final product. Each step needs to be optimized for yield and purity.Molecular Structure Analysis
The molecular structure can be analyzed using X-ray crystallography, NMR spectroscopy, and computational methods. The stereochemistry and conformation of the molecule can be determined.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity, selectivity, and mechanism of the reactions are studied.Physical And Chemical Properties Analysis
This includes studying the compound’s solubility, melting point, boiling point, stability, and other physical and chemical properties.Aplicaciones Científicas De Investigación
Anti-inflammatory and Antimicrobial Applications
Anti-inflammatory Properties : A study reported the synthesis and evaluation of heterocyclic derivatives, including pyrazol-5-one and quinazolin-5-one moieties, demonstrating significant anti-inflammatory activities. These compounds were compared with celecoxib and showed comparable prostaglandin inhibition and safe ulcer indices, suggesting their potential as anti-inflammatory agents (Fahmy et al., 2012).
Antimicrobial and Antifungal Activities : Research into pyrazole and quinazoline derivatives has also highlighted their antimicrobial potential. For instance, a synthesized pyran derivative exhibited favorable antimicrobial activities similar to reference antimicrobial agents, indicating its potential for treating bacterial and fungal infections (Okasha et al., 2022).
Antitumor and Anti-tubercular Applications
Anti-tubercular Activity : Various synthesized derivatives of quinazoline demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting potent activity at specific concentrations. This suggests the role of these compounds in developing new anti-tubercular agents (Maurya et al., 2013).
Antitumor Agents : The synthesis of polymethoxylated fused pyridine systems, including pyrazolo[4,3-c]pyridines, has been explored for in-vitro antitumor activity. Some derivatives showed broad-spectrum antitumor activity, indicating their potential as chemotherapeutic agents (Rostom et al., 2009).
Neuropharmacological Applications
- Cannabinoid Receptor Antagonists : Research into pyrazole derivatives has led to the development of compounds acting as potent and selective antagonists for the CB1 cannabinoid receptor. Such studies are crucial for understanding cannabinoid receptor interactions and developing treatments for cannabinoid-related disorders (Shim et al., 2002).
Safety And Hazards
The safety and hazards of a compound are determined by studying its toxicity, flammability, environmental impact, and other potential hazards.
Direcciones Futuras
Future directions could involve optimizing the synthesis, improving the compound’s properties, finding new applications, or conducting more detailed studies on its mechanism of action.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.
Propiedades
IUPAC Name |
3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-11-15(17(21-22)27-2)18(25)23-9-5-6-13(10-23)24-12-20-16-8-4-3-7-14(16)19(24)26/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSVSOHTVVIIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

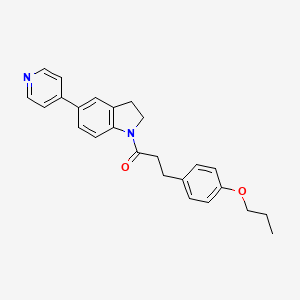
![[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2984683.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)
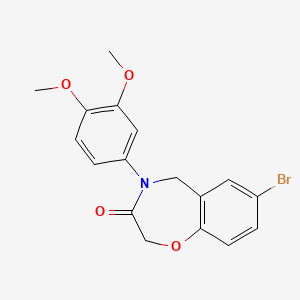
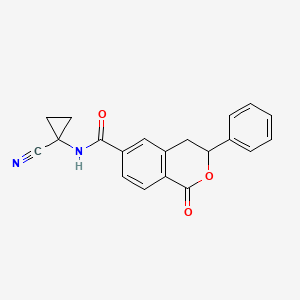
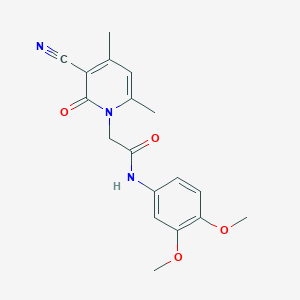
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2984691.png)
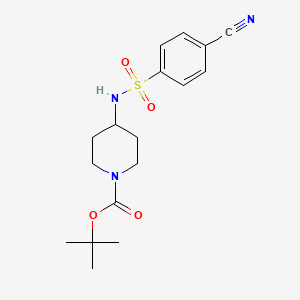
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)
amine](/img/structure/B2984697.png)
